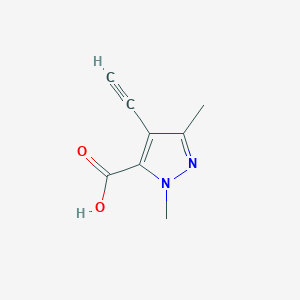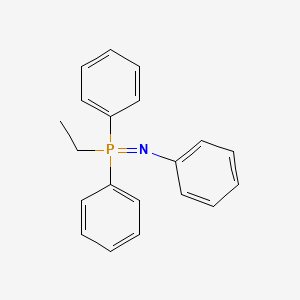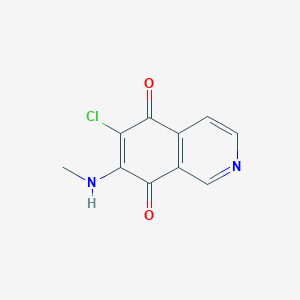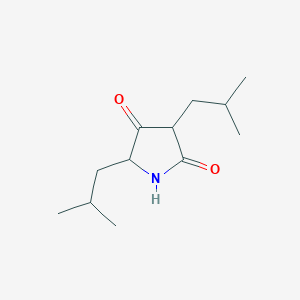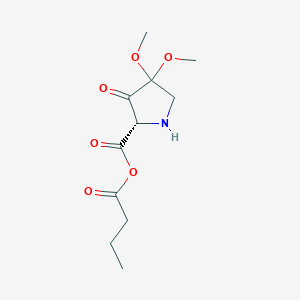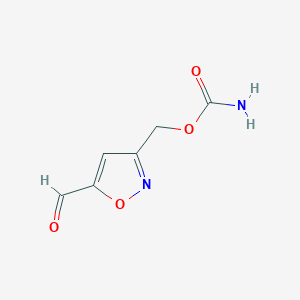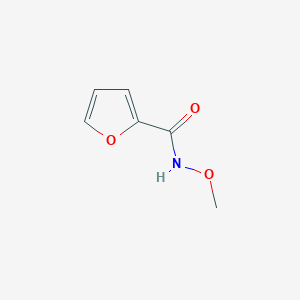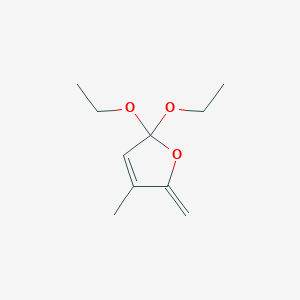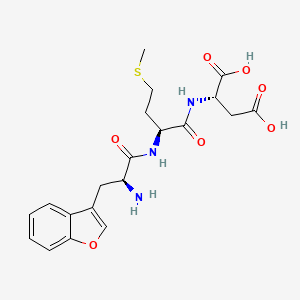![molecular formula C14H12N2O B12893969 Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)- CAS No. 916172-49-1](/img/structure/B12893969.png)
Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the phenyl ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)aldehyde or (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Possible applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Indole Derivatives: Compounds like indole-3-carbinol also feature a heterocyclic core and exhibit various biological activities, including anticancer effects.
Uniqueness
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for the development of new therapeutic agents targeting FGFR-related diseases .
特性
CAS番号 |
916172-49-1 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-2-1-3-11(8-10)12-4-6-15-14-13(12)5-7-16-14/h1-8,17H,9H2,(H,15,16) |
InChIキー |
SFPIINLBMLIHMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
